N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide - 919264-42-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Catalog Number: EVT-3052791
CAS Number: 919264-42-9
Molecular Formula: C15H15N5O3S3
Molecular Weight: 409.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the heterocyclic rings: This can be achieved through various cyclization reactions. For 1,3,4-thiadiazoles, common starting materials include thiosemicarbazide or its derivatives []. 1,3,4-oxadiazoles are frequently synthesized from hydrazides reacted with carbon disulfide in the presence of a base like potassium hydroxide [].
  • Introduction of substituents: Alkylation, acylation, or other substitution reactions are employed to introduce the desired groups onto the heterocyclic rings. For example, alkylation of a thiol group on the thiadiazole ring with a haloacetamide derivative can be used to build the thioacetamide bridge [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule containing 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its structure was confirmed by NMR and LC-MS spectra. The compound was studied in vitro for anticancer activity using the NCI DTP protocol "60 lines screening" [].
  • Compound Description: This series of compounds represents 1,3,4-thiadiazole derivatives designed as potential tyrosine kinase inhibitors with anticancer activity. Their cytotoxic activity was assessed against PC3, SKNMC, and HT29 cell lines using the MTT assay [].
  • Compound Description: This group of compounds incorporates 1,3,4-oxadiazole and 2-phenyl-1,8-naphthyridine moieties linked by a thioacetamide bridge. Their structures were confirmed by spectroscopic methods, and their antibacterial activity was evaluated [].
  • Compound Description: This set of compounds features a 1H-benzo[d]imidazole group linked to a 2-phenyl-1,8-naphthyridine moiety via a thioacetamide bridge. Structural confirmation was achieved through spectroscopic analysis, and their antibacterial activities were investigated [].
  • Compound Description: This compound is a pyrazolone-thiadiazole hybrid synthesized in two stages using readily available starting materials. Its structure was confirmed by NMR and LC-MS. In silico molecular docking studies suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor [].
  • Compound Description: This compound is a thienopyridine derivative. Its crystal structure, determined by X-ray crystallography, revealed a half-chair conformation of the tetrahydropyridine ring and a folded conformation defined by the N—C—C—N torsion angle [].
  • Compound Description: This compound served as a ligand for the synthesis of transition metal complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). The complexes were characterized by various analytical techniques, and their antibacterial activities were investigated [].
  • Compound Description: This series of compounds features a 2,3-dihydro-1,4-benzodioxin-6-yl group connected to a substituted or unsubstituted 1,3,4-oxadiazole through a thioacetamide linkage. These molecules were synthesized and characterized by spectral methods. Their antibacterial potential was assessed, and their cytotoxicity was evaluated through hemolytic activity [].
  • Compound Description: This compound is a pharmacologically active entity containing both indole and 1,3,4-oxadiazole rings linked via a thioacetamide bridge. A UV visible spectroscopic method was developed and validated for its analysis. The compound was subjected to stress degradation studies to evaluate the method's specificity [].
  • Compound Description: These bi-heterocyclic compounds combine a 1,3-thiazole ring with a 1,3,4-oxadiazole ring linked by a thioacetamide group. They were synthesized and characterized by spectral methods, and their therapeutic potential against Alzheimer's disease and diabetes was evaluated through in vitro enzyme inhibition assays and in silico studies [].
  • Compound Description: This compound features a pyrazine ring connected to a 1,3,4-oxadiazole moiety via a thioacetamide bridge. Its structure was confirmed using IR, NMR, and mass spectral data [].
  • Compound Description: This series of compounds combines indole and 1,3,4-oxadiazole moieties linked by a thioacetamide bridge. Their structures were elucidated by spectroscopic methods. They were screened for antibacterial and hemolytic activity and evaluated for enzyme inhibition activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase [].
  • Compound Description: This group of compounds consists of N-phenyl-substituted acetamides linked to a 1,3,4-oxadiazole ring via a sulfur atom. Their structures were characterized by spectroscopic techniques, and their in vitro antibacterial and antifungal activities were assessed [].
  • Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a (3,5-dichlorophenoxy)methyl group. Their anticancer effects were investigated in A549 lung cancer cells, focusing on apoptosis induction and matrix metalloproteinase-9 (MMP-9) inhibition [].
  • Compound Description: These compounds contain a 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl moiety connected to an N-substituted acetamide group through a sulfur atom. Their structures were elucidated by spectroscopic techniques, and their antimicrobial and hemolytic activities were assessed [].
  • Compound Description: This series comprises of N-substituted acetamides linked to a 5-phenyl-1,3,4-oxadiazole ring through a sulfur atom. Spectroscopic techniques were employed for their structural characterization. These compounds were screened for antimicrobial and hemolytic activity [].
  • Compound Description: These bi-heterocyclic molecules combine a 1,3-thiazole ring with a substituted 1,3,4-oxadiazole ring linked via a thioacetamide group. Spectral data confirmed their structures. These compounds were assessed for enzyme inhibition against cholinesterases and α-glucosidase, and their cytotoxic behavior was determined using the brine shrimp assay [].
  • Compound Description: This compound features a 4-chlorophenyl group attached to an acetamide moiety, which is further linked to a 5-amino-1,3,4-thiadiazole ring through a sulfur atom. Its crystal structure was determined by X-ray diffraction, revealing the dihedral angle between the chlorophenyl and thiadiazole groups and the intermolecular hydrogen bonding patterns [].
  • Compound Description: This compound contains a 2,4,5-trichlorophenyl group connected to an acetamide moiety, which is further linked to a 5-amino-1,3,4-thiadiazole ring through a sulfur atom. Its crystal structure, determined by X-ray diffraction, revealed the dihedral angle between the trichlorobenzene and thiadiazole rings and the intermolecular hydrogen bonding patterns [].
  • Compound Description: BPTES is a known allosteric inhibitor of kidney-type glutaminase (GLS). Analogs of BPTES were synthesized to identify more potent GLS inhibitors with improved drug-like properties, particularly aqueous solubility. One notable analog, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (6), demonstrated comparable potency to BPTES with enhanced solubility and exhibited in vitro and in vivo activity against P493 human lymphoma B cells [].
  • Compound Description: These compounds feature a benzothiazole group connected to a 5-amino or 5-methyl-1,3,4-thiadiazole ring via a thioacetamide linker. Their structures were confirmed by spectral analyses. These derivatives were evaluated for anticholinesterase activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and their cytotoxic properties were assessed using the MTT assay [].
  • Compound Description: This compound was identified through a high-throughput screening (HTS) campaign as a novel antagonist of the NR1/NR2A subtype of N-methyl-d-aspartate receptors (NMDARs). It exhibits micromolar potency at NR1/NR2A receptors but shows no activity at NR2B-containing receptors up to a concentration of 50 μM [].
  • Compound Description: This compound was identified as an inhibitor of type 1 pilus assembly in uropathogenic Escherichia coli (UPEC). It specifically targets the subunit polymerization step during pilus biogenesis. AL1 effectively disrupts type 1 pilus biogenesis, reduces biofilm formation, and decreases bacterial adherence to bladder epithelial cells without affecting bacterial growth [].
  • Compound Description: This compound was identified as a potent thiadiazole-based anticancer agent. It exhibited significant cytotoxic effects on C6 rat glioma and A549 human lung adenocarcinoma cell lines. Compound 8 induces apoptosis, causes cell cycle arrest, and suppresses Akt activity in these cancer cells [].
  • Compound Description: JHU29 is a potent glutaminase (GLS) inhibitor. To enhance its solubility and target it to activated microglia, a dendrimer conjugate, D-JHU29, was synthesized. D-JHU29 demonstrated improved water solubility and selectively inhibited microglial GLS in a mouse model of Rett syndrome (RTT), leading to reduced glutamate production and improved mobility [].

Properties

CAS Number

919264-42-9

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C15H15N5O3S3

Molecular Weight

409.5

InChI

InChI=1S/C15H15N5O3S3/c1-2-24-15-20-18-13(26-15)16-11(21)9-25-14-19-17-12(23-14)8-22-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21)

InChI Key

JGQRQSKFDVIUBJ-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.